

Comparative Analysis of 4-Bromo-2-chlorobenzoic Acid Certified Reference Standards

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Compound of Interest

Compound Name: 4-Bromo-2-chlorobenzoic acid

Cat. No.: B134395

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This guide provides a detailed comparison of commercially available **4-Bromo-2-chlorobenzoic acid** certified reference materials. Intended for researchers, scientists, and professionals in drug development, this document outlines key quality attributes, analytical methodologies used for certification, and presents the data in a clear, comparative format to aid in the selection of a standard that meets specific research needs.

Data Presentation: Comparison of Specifications

The following table summarizes the typical specifications for **4-Bromo-2-chlorobenzoic acid** standards from various leading suppliers. Data has been compiled from publicly available Certificates of Analysis and product information sheets.

Parameter	Supplier A (e.g., Sigma-Aldrich)	Supplier B (e.g., TCI)	Supplier C (e.g., ChemScene)
CAS Number	59748-90-2	59748-90-2	59748-90-2
Molecular Formula	C ₇ H ₄ BrClO ₂	C ₇ H ₄ BrClO ₂	C ₇ H ₄ BrClO ₂
Molecular Weight	235.46 g/mol	235.46 g/mol	235.46 g/mol
Purity (Assay)	≥ 97% [1] [2]	>98.0%	≥98% [3]
Appearance	Solid	White to Almost white powder to crystal	Information not available
Melting Point	171-175 °C [1] [2]	172.0 to 175.0 °C	Information not available
Analytical Method	HPLC, Titration	Information not available	Information not available
Infrared Spectrum	Conforms to structure	Information not available	Information not available
Solubility	Information not available	Information not available	Information not available

Experimental Protocols

The purity and identity of **4-Bromo-2-chlorobenzoic acid** standards are typically established using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a primary method for determining purity.

1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method separates **4-Bromo-2-chlorobenzoic acid** from any potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reverse-phase C18 column is commonly used.

- Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous component, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.^[4]
- Detection: UV detection at a wavelength determined by the UV absorbance maximum of the compound.
- Quantification: The purity is calculated by the area percent method, where the peak area of **4-Bromo-2-chlorobenzoic acid** is compared to the total area of all observed peaks.

2. Identity Confirmation by Infrared (IR) Spectroscopy

The identity of the material is confirmed by comparing its infrared spectrum with that of a known reference standard. The spectrum should exhibit all characteristic absorption bands corresponding to the functional groups present in the **4-Bromo-2-chlorobenzoic acid** molecule.

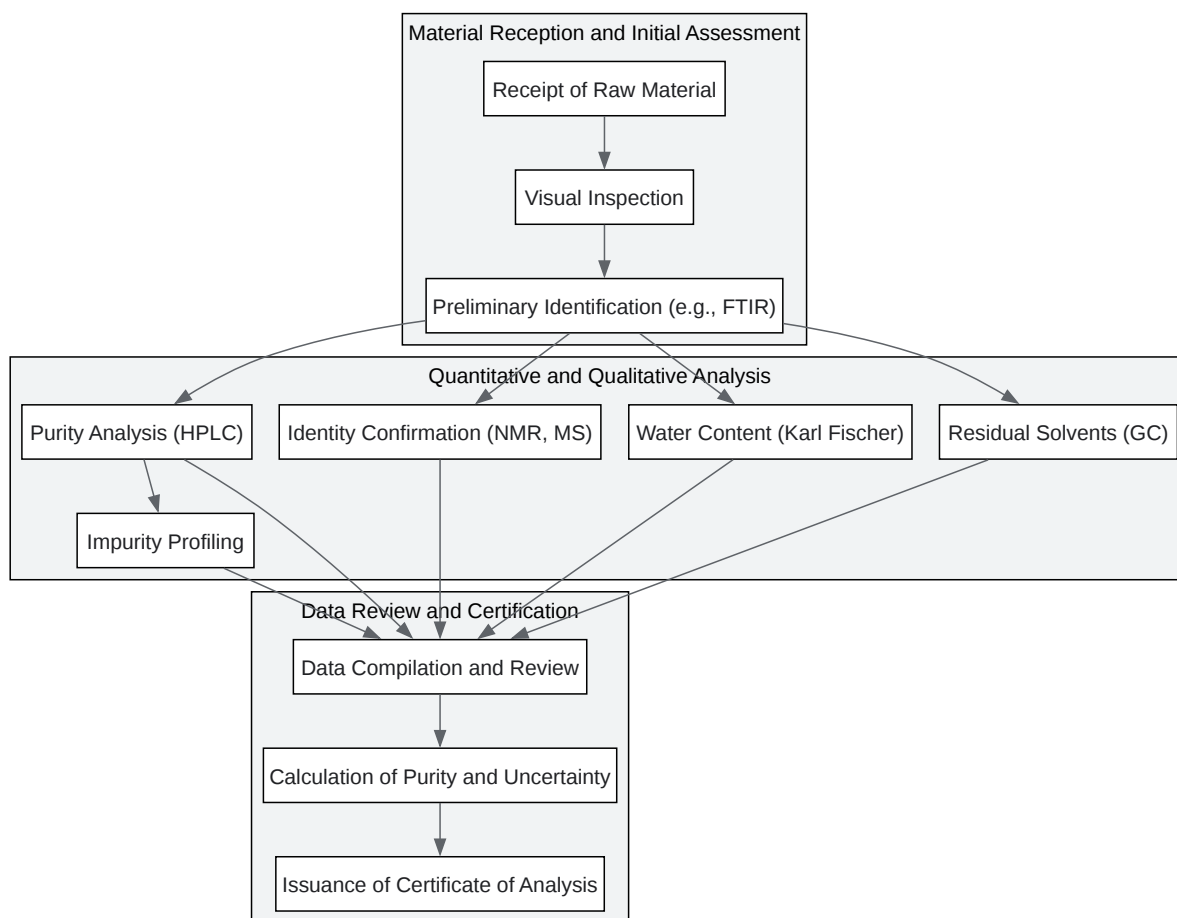
3. Titration

An acid-base titration can be used as a quantitative method to determine the assay of the acidic **4-Bromo-2-chlorobenzoic acid**. A standardized solution of a strong base is used to titrate a known amount of the dissolved standard.

Visualizations

Analytical Workflow for Certification

The following diagram illustrates a typical workflow for the certification of a chemical standard like **4-Bromo-2-chlorobenzoic acid**.

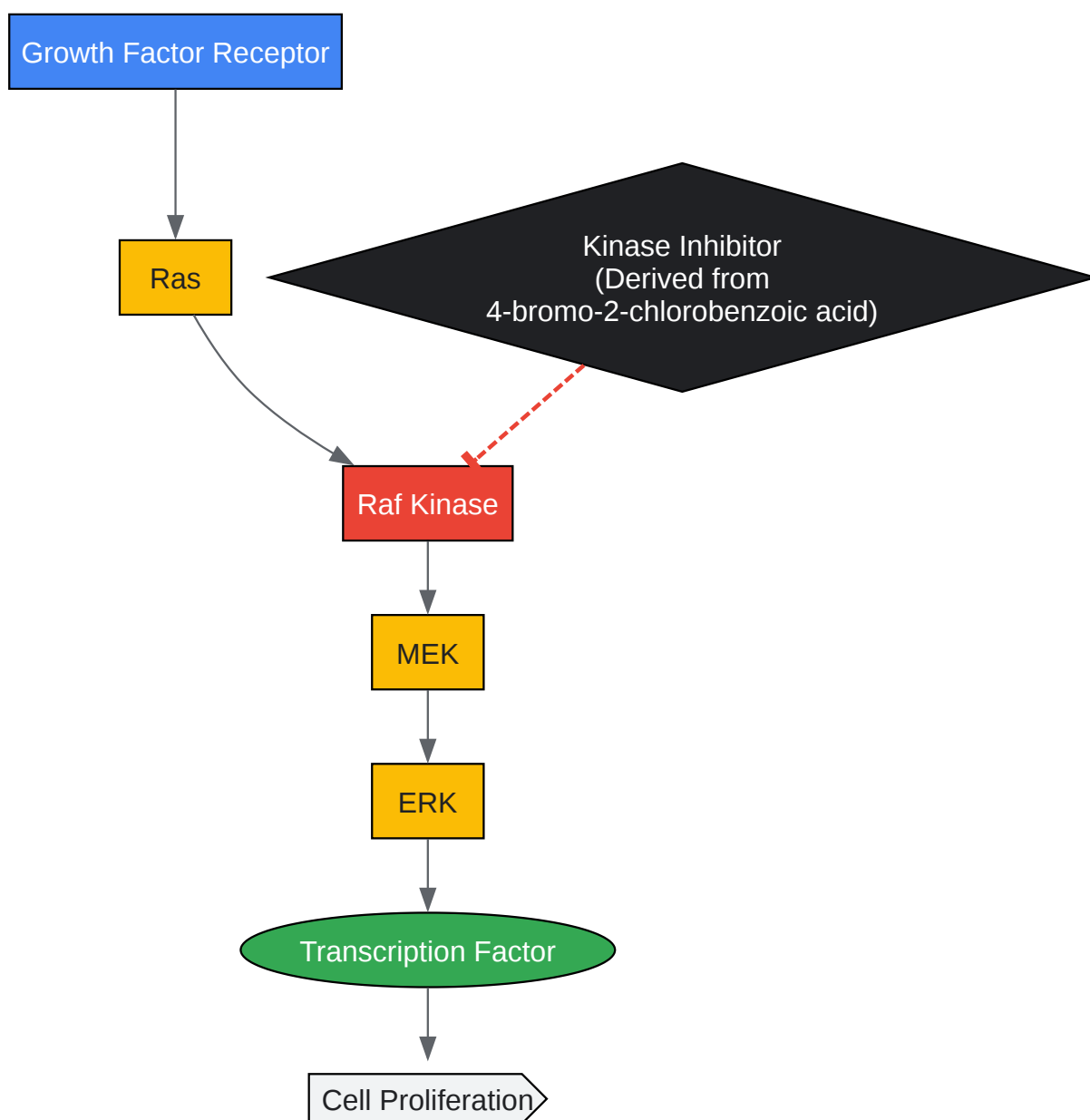


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Certification workflow for a chemical standard.

Hypothetical Signaling Pathway Inhibition

This diagram shows a hypothetical signaling pathway where an inhibitor, potentially synthesized from a **4-Bromo-2-chlorobenzoic acid** derivative, blocks a kinase, thereby preventing downstream signaling.



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Hypothetical inhibition of the Raf kinase.

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- To cite this document: BenchChem. [Comparative Analysis of 4-Bromo-2-chlorobenzoic Acid Certified Reference Standards]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b134395#certificate-of-analysis-for-4-bromo-2-chlorobenzoic-acid-standard]

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